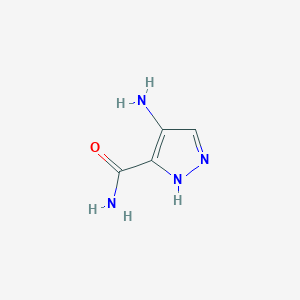

4-Amino-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-7-8-3(2)4(6)9/h1H,5H2,(H2,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXDFTZWKFHULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67221-50-5 | |

| Record name | 4-amino-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Aminopyrazole Scaffold

An In-depth Technical Guide to the Synthesis of 4-Amino-1H-pyrazole-5-carboxamide

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities as analgesics, anti-inflammatories, and anti-cancer agents.[1] Specifically, the this compound structure represents a crucial building block, a versatile synthon for constructing more complex molecules, particularly kinase inhibitors in oncology research.[2][3] Its unique arrangement of amino and carboxamide groups provides key hydrogen bonding capabilities, essential for specific and high-affinity interactions with biological targets.[4]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of how to access this vital chemical entity.

Part 1: Retrosynthetic Analysis and Core Strategies

A retrosynthetic perspective on this compound reveals two principal strategies. The choice between them is often dictated by the availability of starting materials, scalability, and the desired purity profile.

-

Strategy A: Functionalization of a Pre-formed Pyrazole Ring. This is arguably the most direct and reliable approach. It begins with a stable pyrazole-5-carboxamide core, which is then functionalized at the C4 position. This route offers excellent control over regiochemistry.

-

Strategy B: De Novo Ring Construction. This strategy builds the heterocyclic ring from acyclic precursors. It involves the cyclocondensation of a hydrazine source with a suitable three-carbon fragment containing the necessary cyano and amide functionalities. This method can be highly efficient but may present challenges with regioselectivity if substituted hydrazines are used.

Below is a logical diagram illustrating these two divergent approaches.

Caption: High-level retrosynthetic strategies for this compound.

Part 2: Pathway A - Synthesis via Ring Functionalization

This pathway is characterized by its predictable regiochemistry and reliance on well-established, robust reactions. The electron-rich nature of the pyrazole ring directs electrophilic substitution preferentially to the C4 position, making this a highly selective process.[1]

Step 1: Electrophilic Nitration of 1H-Pyrazole-5-carboxamide

The introduction of a nitro group at the C4 position is the key strategic step. This is achieved through electrophilic nitration. The choice of nitrating agent is critical; a mixture of concentrated sulfuric acid and nitric acid is typically employed.

-

The "Why": Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is performed at low temperatures (typically 0-10 °C) to control the exothermic nature of the reaction and to minimize the formation of side products.

Caption: Workflow for the nitration of the pyrazole core.

Step 2: Reduction of the Nitro Group

The conversion of the 4-nitro group to the 4-amino group is the final transformation. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, clean conversion, and mild reaction conditions.

-

The "Why": Palladium on carbon (Pd/C) is an excellent catalyst for this reduction. Hydrogen gas is the classic reducing agent, but for operational simplicity and safety, transfer hydrogenation using a source like ammonium formate is often preferred.[5] The ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia, avoiding the need for a pressurized hydrogen gas apparatus.

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol: Pathway A

Part A: Synthesis of 4-Nitro-1H-pyrazole-5-carboxamide

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice-salt bath.

-

Addition: Slowly add 1H-pyrazole-5-carboxamide (1 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until all solids have dissolved.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol. Dry the product under vacuum to yield 4-Nitro-1H-pyrazole-5-carboxamide.

Part B: Synthesis of this compound [5]

-

Setup: To a solution of 4-Nitro-1H-pyrazole-5-carboxamide (1 equivalent) in methanol, add ammonium formate (5-10 equivalents).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equivalents by weight) to the suspension.

-

Reaction: Heat the mixture to reflux and stir vigorously. The reaction is typically complete within 2-6 hours. Monitor the disappearance of the starting material by TLC.

-

Filtration: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Part 3: Pathway B - Synthesis via De Novo Ring Construction

This approach builds the pyrazole ring from acyclic components. A common method involves the reaction of hydrazine with an activated derivative of cyanoacetamide. This pathway is elegant and can be performed in a single step.

-

The "Why": The key starting material is a 3-carbon synthon that possesses an electrophilic center for the initial attack by hydrazine and a nitrile group for the subsequent intramolecular cyclization. A common precursor is 2-cyano-3-ethoxyacrylamide (which can be formed from cyanoacetamide and triethyl orthoformate). Hydrazine first displaces the ethoxy group, forming a hydrazino intermediate. This intermediate then undergoes a rapid intramolecular cyclization where the second nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile group to form the 5-aminopyrazole ring. A similar reaction using α-cyano-β-dimethylaminocrotonamide and hydrazine hydrate has been reported to yield the corresponding 5-aminopyrazole-4-carboxamide.[6]

Caption: Conceptual workflow for the de novo synthesis of the pyrazole ring.

Experimental Protocol: Pathway B

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-cyano-3-ethoxyacrylamide (1 equivalent) in ethanol.

-

Addition: Add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.

-

Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or an appropriate solvent to yield this compound.

Part 4: Comparative Analysis of Synthesis Pathways

The selection of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative summary to aid in this decision-making process.

| Feature | Pathway A: Ring Functionalization | Pathway B: De Novo Ring Construction |

| Starting Materials | 1H-pyrazole-5-carboxamide | Cyanoacetamide derivatives, Hydrazine |

| Key Reagents | HNO₃/H₂SO₄, Pd/C, Ammonium Formate | Hydrazine Hydrate |

| Number of Steps | Two distinct chemical transformations | Typically a one-pot reaction |

| Advantages | - Highly predictable regiochemistry- Robust and well-documented reactions- Easy to monitor progress | - Potentially higher atom economy- Fewer synthetic steps- Milder overall conditions (avoids strong acids) |

| Disadvantages | - Use of strong, corrosive acids (H₂SO₄/HNO₃)- Requires handling of a nitro-intermediate- Use of a precious metal catalyst (Pd) | - Availability of the acyclic precursor- Potential for side reactions if impurities are present |

Conclusion

Both Pathway A and Pathway B represent viable and effective methods for the synthesis of this compound. Pathway A (Ring Functionalization) is often favored in research and development for its reliability and unambiguous control over the final structure. The steps are standard transformations in organic synthesis, making the process straightforward to implement. Pathway B (De Novo Construction) offers an elegant and more convergent approach, which can be advantageous for large-scale synthesis provided the starting materials are readily accessible and cost-effective.

The ultimate choice of pathway will depend on the specific constraints and objectives of the research program, including scale, cost, available equipment, and safety considerations. This guide provides the foundational knowledge and practical protocols for scientists to confidently synthesize this invaluable heterocyclic building block.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. mdpi.com [mdpi.com]

- 3. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

An In-depth Technical Guide to 4-Amino-1H-pyrazole-5-carboxamide: Chemical Properties, Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyrazole Carboxamide Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities that span from anticancer to anti-inflammatory and antimicrobial applications.[1][2] Within this important class of heterocycles, molecules featuring an amino group and a carboxamide moiety are of particular interest due to their ability to form multiple hydrogen bonds and engage in various receptor-ligand interactions. 4-Amino-1H-pyrazole-5-carboxamide, a key member of this family, represents a valuable building block in the synthesis of more complex bioactive molecules and is a subject of interest for researchers in drug discovery and development.[2][3] This guide provides a comprehensive overview of its chemical properties, structural features, and synthetic pathways, offering insights for its application in research and development.

Physicochemical and Structural Properties

While specific experimental data for the parent compound this compound is not extensively reported in publicly available literature, its fundamental properties can be derived from chemical databases and analysis of closely related analogs.

| Property | Value/Information | Source |

| Molecular Formula | C₄H₆N₄O | --INVALID-LINK--[4] |

| Molecular Weight | 126.12 g/mol | --INVALID-LINK--[4] |

| Appearance | Expected to be a solid at room temperature. | General chemical knowledge |

| Melting Point | Not explicitly reported for the parent compound. The related 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide has a melting point of 98-101 °C.[5] | --INVALID-LINK--[5] |

| Solubility | Expected to have some solubility in polar organic solvents and limited solubility in water, influenced by its ability to form hydrogen bonds. The related 5-amino-1-phenylpyrazole-4-carboxamide is noted to be more soluble in polar solvents.[6] | General chemical principles, --INVALID-LINK--[6] |

| CAS Number | 67221-50-5 | --INVALID-LINK--[4] |

Structural Elucidation and Tautomerism

The structure of this compound is characterized by a five-membered pyrazole ring substituted with an amino group at position 4 and a carboxamide group at position 5.

Caption: 2D structure of this compound.

A critical structural aspect of 1H-pyrazoles is the potential for annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. For this compound, this would result in an equilibrium between this compound and 4-amino-2H-pyrazole-5-carboxamide. The predominant tautomer in a given environment is influenced by factors such as the electronic nature of the substituents and the solvent polarity. While specific studies on this molecule are lacking, research on related aminopyrazoles can provide insights into this equilibrium.

Spectroscopic Profile (Predicted)

Without experimental data, the following spectroscopic characteristics are predicted based on the structure and data from analogous compounds.[1][7]

-

¹H NMR:

-

Pyrazole Ring Proton (C3-H): A singlet is expected, likely in the downfield region (δ 7.0-8.0 ppm).

-

NH Proton (Ring): A broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration (δ 10.0-13.0 ppm).

-

NH₂ Protons (Amino Group): A broad singlet corresponding to two protons, with a chemical shift influenced by hydrogen bonding (δ 4.0-6.0 ppm).

-

NH₂ Protons (Carboxamide Group): Two broad singlets (or one if exchange is rapid) for the two amide protons, typically in the range of δ 6.0-8.0 ppm.

-

-

¹³C NMR:

-

Pyrazole Ring Carbons (C3, C4, C5): Resonances for the three carbon atoms of the pyrazole ring are expected in the aromatic region (δ 100-150 ppm). The carbon bearing the amino group (C4) and the carbon bearing the carboxamide group (C5) will be significantly influenced by these substituents.

-

Carbonyl Carbon (Amide): A characteristic downfield signal for the carbonyl carbon is anticipated (δ 160-175 ppm).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching (Ring and Amino): Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the pyrazole ring, the amino group, and the carboxamide group.

-

C=O Stretching (Amide): A strong absorption band characteristic of the carbonyl group in an amide, typically around 1650-1680 cm⁻¹.

-

N-H Bending: Bending vibrations for the amino and amide groups are expected in the 1550-1650 cm⁻¹ region.

-

C=N and C=C Stretching: Absorptions corresponding to the pyrazole ring stretching vibrations will appear in the 1400-1600 cm⁻¹ range.

-

Synthesis of this compound

A potential synthetic pathway could start from ethyl 2-cyano-3-ethoxyacrylate, which upon reaction with ammonia would yield ethyl 2-cyano-3-aminocrotonate. This intermediate can then be cyclized with hydrazine to form the pyrazole ring. Subsequent hydrolysis of the ester and conversion to the amide would yield the final product. A more direct route might involve the reaction of a β-ketonitrile derivative with hydrazine.

Exemplary Synthetic Workflow (Hypothetical)

The following diagram illustrates a generalized workflow for the synthesis of aminopyrazole derivatives, which could be adapted for the target molecule.

Caption: A generalized workflow for the synthesis of aminopyrazole derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications. The amino and carboxamide groups provide key hydrogen bond donor and acceptor sites, enabling strong and specific interactions with biological targets.

-

Kinase Inhibitors: Many pyrazole derivatives are known to be potent kinase inhibitors, a class of drugs widely used in cancer therapy. The structural features of this compound make it an attractive starting point for the design of inhibitors targeting various kinases.[3]

-

Anticancer Agents: The pyrazole core is present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines.[8]

-

Antimicrobial Agents: Derivatives of aminopyrazole carboxamides have also shown promise as antibacterial and antifungal agents.[10]

Safety and Handling

Based on the safety data for the hydrochloride salt and related compounds, this compound should be handled with care in a laboratory setting. It is likely to be an irritant to the skin and eyes and may be harmful if swallowed. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its structure, featuring a pyrazole core with key functional groups for molecular interactions, makes it a valuable synthon for the development of novel therapeutic agents. While specific experimental data for the parent compound is sparse in the public domain, this guide provides a comprehensive overview of its known and predicted properties based on available information and the characterization of closely related structures. Further research to fully characterize this compound and explore its reactivity and biological activity is warranted and would be a valuable contribution to the field.

References

- 1. rsc.org [rsc.org]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H6N4O | CID 580973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96 139756-02-8 [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

The Unassuming Architect: A Technical Guide to the Biological Potential of 4-Amino-1H-pyrazole-5-carboxamide

Preamble: Beyond a Simple Scaffold

In the landscape of modern drug discovery, certain molecular frameworks emerge not as blockbuster drugs themselves, but as foundational pillars upon which potent and selective therapeutics are built. 4-Amino-1H-pyrazole-5-carboxamide is a prime exemplar of such a scaffold. While its intrinsic biological activity is not widely reported to be potent, its true significance lies in its role as a versatile and strategically vital starting material for a multitude of biologically active agents. This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of its derivatives to a nuanced discussion of its chemical properties, synthesis, and its proven utility in the generation of high-value therapeutics, particularly in the realms of oncology and inflammatory diseases. For the discerning researcher, this guide illuminates the causal connections between the structure of this pyrazole core and the diverse biological activities of its progeny.

I. Physicochemical Characteristics of the Core

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic medicinal chemistry. These properties govern its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| Molecular Formula | C4H6N4O | PubChem[1] |

| Molecular Weight | 126.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 67221-50-5 | PubChem[1] |

| Calculated LogP | -0.7 | PubChem[1] |

| Appearance | Off-white solid | [2] |

| Solubility | Very soluble in water |

The low calculated LogP value suggests a high degree of polarity, consistent with its observed high solubility in aqueous media. This characteristic is a critical consideration in the design of synthetic routes and purification strategies.

II. Synthetic Pathways: Constructing the Foundation

The synthesis of this compound is a well-established process, often starting from more readily available precursors. A common and efficient route involves the reduction of a nitro-substituted pyrazole intermediate. This multi-step synthesis provides a reliable method for obtaining the core scaffold in good yield.[2]

A. Representative Synthetic Protocol

The following protocol outlines a typical laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Amidation of a Nitro-pyrazole Ester The synthesis often commences with a suitable 4-nitro-1H-pyrazole-5-carboxylate ester. The ester is reacted with an ammonia source to form the corresponding carboxamide. This initial step introduces the carboxamide functionality that is a key feature of the final molecule.

Step 2: Reduction of the Nitro Group The nitro group at the 4-position is then reduced to the primary amine. A common and effective method for this transformation is catalytic hydrogenation.[2]

-

Rationale for Catalytic Hydrogenation: This method is chosen for its high efficiency and clean reaction profile, typically affording the desired amine without the formation of significant byproducts. The use of a catalyst like palladium on carbon (Pd/C) allows the reaction to proceed under relatively mild conditions of temperature and pressure.[2]

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

III. The Biological Significance: A Tale of Potent Derivatives

While direct and potent biological activity of the parent this compound is not extensively documented, its immense value is realized in its role as a versatile scaffold for the synthesis of highly active and clinically relevant molecules. The strategic placement of the amino and carboxamide groups on the pyrazole ring provides ideal vectors for chemical modification, allowing for the exploration of vast chemical space and the fine-tuning of biological activity.

A. Kinase Inhibition: A Privileged Scaffold for Oncology and Inflammation

The this compound core is a recurring motif in a multitude of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

1. Glycogen Synthase Kinase 3 (GSK3) Inhibition: Derivatives of this compound have been identified as nanomolar inhibitors of GSK3.[3] These compounds serve as valuable tools for studying the biological roles of GSK3 and as starting points for the development of therapeutics for neurodegenerative diseases and diabetes.

2. Janus Kinase (JAK) Inhibition: The pyrazole carboxamide scaffold has been utilized in the design of Janus kinase (JAK) inhibitors.[4] JAKs are key components of signaling pathways that regulate immune responses, making them attractive targets for the treatment of autoimmune diseases like rheumatoid arthritis.

3. Bruton's Tyrosine Kinase (BTK) Inhibition: More recently, bicyclic pyrazole derivatives incorporating the this compound moiety have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial mediator of B-cell signaling.[5] These inhibitors have shown promise in the treatment of B-cell malignancies.

B. Antiparasitic Activity: A New Frontier

Beyond kinase inhibition, the this compound scaffold has demonstrated potential in the development of novel antiparasitic agents. Lead optimization studies on a series of 5-phenylpyrazolopyrimidinones, derived from this core, have yielded compounds with improved efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.[6][7]

Illustrative Signaling Pathway Involvement of Derivatives

Caption: The role of this compound as a scaffold for kinase inhibitors.

IV. Experimental Protocols for Biological Evaluation

To assess the biological activity of novel derivatives of this compound, a tiered approach of in vitro assays is typically employed.

A. Enzymatic Assays: Probing Direct Target Engagement

-

Objective: To determine the direct inhibitory activity of a compound against a purified enzyme, such as a kinase.

-

Methodology:

-

A solution of the purified kinase is prepared in an appropriate assay buffer.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.

-

A substrate for the kinase and a co-factor (e.g., ATP) are added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated.

-

B. Cell-Based Assays: Assessing Cellular Efficacy and Toxicity

-

Objective: To evaluate the effect of a compound on a specific cellular process or its general cytotoxicity in a relevant cell line.

-

Methodology:

-

Cells are cultured in a multi-well plate to a desired confluency.

-

The test compound is added to the cell culture medium at a range of concentrations.

-

The cells are incubated with the compound for a specified duration.

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin).[2]

-

For target-specific assays, a relevant cellular endpoint is measured, such as the phosphorylation of a downstream substrate of the target kinase.

-

The concentration of the compound that causes a 50% reduction in cell viability (EC50 or GI50) is determined.

-

V. Concluding Remarks: An Enduring Legacy in Drug Discovery

This compound stands as a testament to the principle that the value of a molecule is not always defined by its own biological potency. Its true strength lies in its adaptability and its proven track record as a foundational element in the construction of highly effective and specific therapeutic agents. For researchers and drug development professionals, a deep appreciation of the chemistry and biological potential of this unassuming pyrazole is not merely academic; it is a gateway to the design and synthesis of the next generation of targeted therapies. The continued exploration of new derivatives based on this scaffold promises to yield further breakthroughs in the treatment of a wide array of human diseases.

References

- 1. This compound | C4H6N4O | CID 580973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dsc.duq.edu [dsc.duq.edu]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. US9394282B2 - Pyrazole carboxamides as Janus kinase inhibitors - Google Patents [patents.google.com]

- 5. US20220213092A1 - Bicyclic pyrazole bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 6. Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Evolving Landscape of 4-Amino-1H-pyrazole-5-carboxamide Derivatives in Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4-amino-1H-pyrazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various therapeutic targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives and analogues. We will delve into the structure-activity relationships that govern their efficacy, explore their modulation of key signaling pathways, and provide detailed experimental protocols for their synthesis and evaluation.

The this compound Core: A Foundation for Diverse Biological Activity

The pyrazole ring system is a well-established pharmacophore found in numerous clinically approved drugs.[1][2] The this compound scaffold, in particular, offers a unique combination of hydrogen bond donors and acceptors, as well as multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] This adaptability has led to the development of derivatives with a wide range of biological activities, including potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[5][6]

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold and its subsequent derivatization are critical steps in the drug discovery process. While numerous methods exist for the synthesis of substituted pyrazoles, a common approach to the this compound core involves the cyclization of a suitable acyclic precursor.[7]

Experimental Protocol: Synthesis of this compound Hydrochloride (A Representative, General Protocol)

This protocol is a generalized representation based on established pyrazole synthesis methodologies. Researchers should optimize conditions based on their specific starting materials and desired scale.

Materials:

-

Diethyl 2-(ethoxymethylene)malonate

-

Hydrazine hydrate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (HCl) in diethyl ether

-

Diethyl ether

-

Ethyl acetate

Procedure:

-

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate.

-

To a solution of sodium ethoxide in ethanol, add diethyl 2-(ethoxymethylene)malonate at room temperature.

-

Stir the mixture for 30 minutes.

-

Add hydrazine hydrate dropwise and reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with acetic acid.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.

-

-

Step 2: Amidation to 5-Amino-1H-pyrazole-4-carboxamide.

-

Suspend ethyl 5-amino-1H-pyrazole-4-carboxylate in a saturated solution of ammonia in methanol.

-

Heat the mixture in a sealed tube at 100-120 °C for 12-24 hours.

-

Cool the reaction vessel, and remove the solvent under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-amino-1H-pyrazole-4-carboxamide.

-

-

Step 3: Isomerization and Salt Formation (if necessary).

-

The position of the amino and carboxamide groups can be influenced by the synthetic route. Isomerization can sometimes be achieved under specific pH and temperature conditions. The desired 4-amino-5-carboxamide isomer may require specific starting materials and cyclization conditions not detailed in this general protocol.

-

-

Step 4: Formation of the Hydrochloride Salt.

-

Dissolve the purified this compound in a minimal amount of anhydrous methanol.

-

Add a solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.[8]

-

General Synthesis of Substituted Derivatives

The synthesis of substituted derivatives typically involves the reaction of the 4-amino group or the pyrazole nitrogen with various electrophiles. A representative scheme for the synthesis of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives starts from 4-nitro-1H-pyrazole-3-carboxylic acid.[9] This nitro-pyrazole intermediate is then coupled with a desired amine, followed by reduction of the nitro group to the corresponding amine.[9]

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have shown significant promise as inhibitors of several key protein kinases implicated in human diseases.

FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations leading to constitutive activation of FLT3 are found in approximately 30% of patients with AML and are associated with a poor prognosis.[10][11] Several this compound derivatives have been developed as potent FLT3 inhibitors.[9][12]

One notable derivative, compound 8t , demonstrated an IC50 of 0.089 nM against FLT3 and also inhibited various FLT3 mutants with IC50 values below 5 nM.[9] This compound also showed potent anti-proliferative effects in the MV4-11 AML cell line (IC50: 1.22 nM).[9]

Signaling Pathway of FLT3 in AML

Mutated FLT3 undergoes ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways, primarily the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which promote cell proliferation and survival.[5][10][11]

Caption: Constitutive FLT3 signaling in AML and its inhibition.

FGFR Inhibition in Cancer

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is involved in various cellular processes, and their aberrant activation is implicated in the development of numerous cancers.[13][14][15] Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed to target both wild-type and mutant forms of FGFRs, addressing the issue of acquired resistance.[16]

A representative covalent inhibitor, 10h , displayed potent activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 46, 41, and 99 nM, respectively.[16] It also effectively inhibited the gatekeeper mutant FGFR2 V564F (IC50 = 62 nM) and suppressed the proliferation of various cancer cell lines.[16]

FGFR Signaling Pathway in Cancer

Ligand binding to FGFRs induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the Ras-Raf-MAPK and PI3K-AKT pathways, which drive cell proliferation, migration, and angiogenesis.[15][16]

Caption: FGFR signaling cascade in cancer and its therapeutic targeting.

IRAK4 Inhibition in Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are key mediators of the innate immune response.[17][18] Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases.[4][17]

IRAK4 Signaling Pathway in Inflammation

Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88.[18] IRAK4 then autophosphorylates and subsequently phosphorylates other IRAK family members, leading to the activation of downstream transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[8][19]

Caption: The central role of IRAK4 in TLR/IL-1R-mediated inflammation.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative this compound derivatives against various kinase targets.

| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Cell-based Assay IC50 (nM) | Reference |

| 8t | FLT3 | 0.089 | MV4-11 (AML) | 1.22 | [9] |

| CDK2 | 0.719 | [9] | |||

| CDK4 | 0.770 | [9] | |||

| 10h | FGFR1 | 46 | NCI-H520 (Lung) | 19 | [16] |

| FGFR2 | 41 | SNU-16 (Gastric) | 59 | [16] | |

| FGFR3 | 99 | KATO III (Gastric) | 73 | [16] | |

| FGFR2 V564F | 62 | [16] |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a framework for assessing the inhibitory activity of test compounds against a specific kinase.[20][21]

Materials:

-

Recombinant kinase (e.g., FLT3, FGFR, IRAK4)

-

Kinase-specific substrate peptide

-

ATP

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

-

Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30 °C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[22][23]

Materials:

-

Cancer cell line of interest (e.g., MV4-11 for FLT3 inhibitors)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. The derivatives discussed in this guide highlight the potential of this chemical class to yield potent and selective inhibitors of key targets in oncology and immunology. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel mechanisms of action, and applying them to a broader range of diseases. The combination of rational drug design, efficient synthetic chemistry, and robust biological evaluation will be crucial for translating the promise of these compounds into effective clinical therapies.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 15. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. benchchem.com [benchchem.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. benchchem.com [benchchem.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Amino-1H-pyrazole-5-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Amino-1H-pyrazole-5-carboxamide, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide leverages data from closely related analogs and foundational spectroscopic principles to present a comprehensive characterization. This approach is designed to empower researchers in the identification and verification of this compound and its derivatives.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities. The subject of this guide, this compound, serves as a crucial building block for the synthesis of a wide array of bioactive molecules. Its structural features, including the amino and carboxamide functional groups on the pyrazole ring, offer multiple points for chemical modification, making it a versatile starting material for the development of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for unambiguous structure elucidation and quality control in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the pyrazole ring and the presence of the key functional groups. The expected chemical shifts are discussed below, based on the analysis of related pyrazole derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to the pyrazole ring proton, the amino protons, the carboxamide protons, and the N-H proton of the pyrazole ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 | ~7.5 - 8.0 | Singlet (s) | The sole proton on the pyrazole ring, its chemical shift is influenced by the electronic effects of the adjacent amino and amide groups. |

| -NH₂ (Amine) | ~5.0 - 6.0 | Broad Singlet (br s) | These protons are exchangeable and their signal intensity and position can be affected by solvent and concentration. |

| -CONH₂ (Carboxamide) | ~7.0 - 7.5 | Two Broad Singlets (br s) | The two protons of the primary amide may appear as two distinct broad signals due to restricted rotation around the C-N bond. |

| N-H (Pyrazole) | ~12.0 - 13.0 | Broad Singlet (br s) | The acidic proton on the pyrazole nitrogen typically appears as a broad signal at a downfield chemical shift. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The expected chemical shifts for this compound are tabulated below.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxamide) | ~160 - 165 | The carbonyl carbon of the amide group. |

| C-5 | ~140 - 145 | The carbon atom of the pyrazole ring attached to the carboxamide group. |

| C-4 | ~135 - 140 | The carbon atom of the pyrazole ring bearing the amino group. |

| C-3 | ~95 - 105 | The carbon atom of the pyrazole ring with the attached proton. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar compound and allows for the observation of exchangeable N-H protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the DMSO-d₆ sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse angle: 30°

-

Spectral width: 16 ppm

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-32

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using the same sample.

-

Typical parameters include:

-

Pulse angle: 45°

-

Spectral width: 220 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the ¹H spectrum to the residual DMSO signal (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ signal (δ 39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Structural Elucidation Workflow

Caption: Correlation of expected NMR signals to the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich in features corresponding to the N-H and C=O stretching vibrations.

Predicted IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine & Pyrazole) | 3400 - 3200 | Strong, Broad | The overlapping signals of the amine and pyrazole N-H stretching vibrations, often appearing as a broad band. |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong | A characteristic strong absorption for the carbonyl group of the primary amide. |

| N-H Bend (Amine & Amide II) | 1640 - 1590 | Medium to Strong | The bending vibrations of the N-H bonds. |

| C=N & C=C Stretch (Pyrazole Ring) | 1580 - 1450 | Medium | Stretching vibrations of the pyrazole ring. |

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups of the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

-

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Analyze the resulting transmittance or absorbance spectrum to identify the characteristic absorption bands.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum Data

Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 127.06 | The protonated molecular ion, which will be the base peak in the positive ion mode. |

| [M-NH₂]⁺ | 111.03 | Loss of the amino group. |

| [M-CONH₂]⁺ | 83.05 | Loss of the carboxamide group. |

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To confirm the molecular weight and obtain fragmentation information.

Instrumentation: A mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in the positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Analyze the full scan mass spectrum to identify the molecular ion.

-

Analyze the MS/MS spectrum to identify the characteristic fragment ions.

-

Fragmentation Pathway Visualization

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application in drug discovery. This guide provides a comprehensive overview of the expected NMR, IR, and Mass Spectrometry data, along with detailed, field-proven experimental protocols. By understanding these spectroscopic signatures, researchers can confidently identify and utilize this important chemical entity in their synthetic endeavors, paving the way for the development of novel and impactful therapeutic agents.

Topic: "4-Amino-1H-pyrazole-5-carboxamide" as a Precursor in Organic Synthesis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Amino-1H-pyrazole-5-carboxamide is a cornerstone building block in modern medicinal chemistry and organic synthesis. Its strategic arrangement of a nucleophilic amino group and a versatile carboxamide moiety on an aromatic pyrazole core makes it an exceptionally valuable precursor for constructing complex heterocyclic systems. This guide delineates the fundamental reactivity of this compound and focuses on its principal application: the synthesis of pyrazolo[3,4-d]pyrimidines, a "privileged scaffold" in drug discovery. We will explore the key synthetic transformations, provide detailed experimental protocols, and contextualize its utility through its successful application in the development of potent kinase inhibitors. This document serves as a technical resource for scientists aiming to leverage this precursor in their synthetic and drug development endeavors.

The Strategic Importance of the Pyrazole Scaffold

Nitrogen-containing heterocycles are fundamental motifs in pharmaceuticals, with over 90% of new drugs featuring such structures.[1] Among these, the pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that has garnered significant attention for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5]

The utility of this compound stems from its vicinal (adjacent) functional groups:

-

The C4-Amino Group: A potent nucleophile, ready to participate in condensation and cyclization reactions.

-

The C5-Carboxamide Group: Can be hydrolyzed, activated, or directly involved in ring-closing mechanisms.

This unique arrangement provides a pre-organized framework for the efficient, often one-pot, synthesis of fused bicyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core, which is a bioisostere of the biologically crucial purine system found in DNA and ATP.[6] This structural mimicry is a key reason for its prominence in medicinal chemistry.[7]

Physicochemical Properties and Reactivity

Understanding the fundamental properties of a precursor is critical for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₆N₄O | [8] |

| Molar Mass | 126.12 g/mol | [8] |

| Appearance | White to off-white solid | [9] |

| Solubility | Varies; generally more soluble in polar organic solvents like DMSO and DMF. Solubility is influenced by pH and the ability to form hydrogen bonds.[9] |

The reactivity of this compound is dominated by the interplay of its two functional groups. The C4-amino group readily attacks electrophilic centers, initiating condensation, while the C5-carboxamide can act as the second point of cyclization. This dual functionality is the key to its utility in building fused ring systems.

Core Application: Synthesis of Pyrazolo[3,4-d]pyrimidines

The most significant application of this compound is as a direct precursor to the pyrazolo[3,4-d]pyrimidine scaffold.[6][10] This transformation involves a cyclocondensation reaction where the pyrazole acts as a dinucleophile, reacting with a bielectrophilic partner to form the fused pyrimidine ring.

Key Synthetic Pathways

Several reliable methods exist to construct the pyrazolo[3,4-d]pyrimidine core from its aminocarboxamide precursor:

-

Reaction with Amides and Ureas: Direct condensation with reagents like formamide, urea, or thiourea provides a straightforward route to pyrazolo[3,4-d]pyrimidin-4-ones and their thio-analogs.[10]

-

Vilsmeier-Haack Type Reactions: One-flask procedures using N,N-substituted amides in the presence of an activating agent like PBr₃ can facilitate amidination and subsequent heterocyclization to yield substituted pyrazolo[3,4-d]pyrimidines.[6]

-

Multi-step Synthesis via Oxazinone Intermediate: A robust and versatile method involves the initial hydrolysis of a related pyrazole ester to the carboxylic acid, followed by cyclization with acetic anhydride to form a highly reactive pyrazolo[3,4-d][10][11]oxazin-4-one intermediate. This intermediate is then readily condensed with various amines to yield a diverse library of N-substituted pyrazolo[3,4-d]pyrimidin-4-ones.[3][12] This pathway offers excellent control and broad substrate scope.

Detailed Experimental Protocol: Synthesis of a 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-one

This protocol is a representative example based on the multi-step synthesis via an oxazinone intermediate, a common and effective strategy.[3][12]

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (2)

-

To a solution of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1) in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (e.g., 2N HCl) until a precipitate forms (pH ~4-5).

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid product (2).

Step 2: Synthesis of 6-Methyl-1-phenylpyrazolo[3,4-d][10][11]oxazin-4(1H)-one (3)

-

Suspend the 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (2) in an excess of acetic anhydride.

-

Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.

-

After completion (monitored by TLC), cool the reaction mixture. The product may crystallize upon cooling.

-

Remove the excess acetic anhydride under reduced pressure.

-

Triturate the residue with a non-polar solvent like hexane, filter the solid, and dry to obtain the oxazinone intermediate (3). This intermediate is often used in the next step without extensive purification.[12]

Step 3: Synthesis of 5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (4)

-

In a suitable flask, dissolve the oxazinone intermediate (3) and p-phenylenediamine (1.1 equivalents) in glacial acetic acid.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water. A solid precipitate will form.

-

Collect the crude product by vacuum filtration.

-

Wash the solid thoroughly with water to remove acetic acid.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the final pyrazolo[3,4-d]pyrimidin-4-one derivative (4).[12]

Application in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[7] Consequently, kinase inhibitors are a major class of targeted therapeutics. The pyrazolo[3,4-d]pyrimidine scaffold, readily synthesized from this compound, is considered a "privileged scaffold" in kinase inhibitor design.[7]

This is because it acts as an effective mimic of the adenine base in ATP, allowing it to bind competitively in the ATP-binding pocket of kinases. Specifically, the nitrogen atoms and the exocyclic amino group of the fused ring system form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that anchors ATP.[13]

By modifying the substituents on this core scaffold, researchers can achieve high potency and selectivity for specific kinase targets.

Table 2: Examples of Bioactive Molecules Derived from Pyrazole-based Precursors

| Compound/Scaffold | Target Kinase(s) | Therapeutic Area | Key Insights |

|---|---|---|---|

| Rogaratinib (Derivative) | FGFR1-4 | Oncology | Optimization of a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold led to a clinical candidate with potent activity against Fibroblast Growth Factor Receptors.[13] |

| FN-1501 & Compound 8t | FLT3, CDK2/4 | Oncology (AML) | 1H-pyrazole-3-carboxamide derivatives were developed as highly potent inhibitors of Fms-like tyrosine kinase 3, a key target in Acute Myeloid Leukemia.[14][15] |

| CGP77675 | Src Family Kinases | Oncology | A potent inhibitor of Src family kinases, demonstrating the versatility of the pyrazolo-pyrimidine core.[13] |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo [1,5-a]pyrimidine-3-carboxamides | IRAK4 | Inflammatory Diseases | This class of compounds was developed as potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4, a target for inflammatory conditions.[16] |

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for the rapid and efficient construction of high-value heterocyclic scaffolds. Its ability to serve as a direct precursor to the pyrazolo[3,4-d]pyrimidine core has cemented its role in modern drug discovery, particularly in the highly competitive field of kinase inhibitors. The straightforward, often high-yielding, cyclocondensation reactions it undergoes make it an attractive and cost-effective starting material for both academic research and industrial drug development campaigns. Future work will likely continue to exploit this versatile precursor to generate novel fused systems and to decorate the resulting scaffolds to tackle new biological targets and overcome challenges such as drug resistance.[17]

References

- 1. ijnrd.org [ijnrd.org]

- 2. scirp.org [scirp.org]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synonyms | Sigma-Aldrich [sigmaaldrich.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 16. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Amino-1H-pyrazole-5-carboxamide: A Technical Guide to Putative Targets

Abstract

The pyrazole-carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. This technical guide focuses on the core molecule, 4-Amino-1H-pyrazole-5-carboxamide , and extrapolates its potential therapeutic targets based on extensive research conducted on its close structural analogs. While direct biological data for this specific compound is limited in publicly accessible literature, the robust body of evidence for its derivatives provides a strong foundation for hypothesizing its engagement with key enzymatic and signaling pathways. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into potential mechanisms of action, detailed protocols for target validation, and a framework for future drug discovery efforts centered on this promising scaffold.

Introduction: The Pyrazole-Carboxamide Core - A Privileged Scaffold

The this compound moiety represents a versatile and synthetically accessible chemical scaffold. Its inherent structural features, including hydrogen bond donors and acceptors, and a planar aromatic system, make it an ideal candidate for interaction with various biological macromolecules. The diverse pharmacological activities exhibited by its derivatives underscore the therapeutic potential embedded within this core structure. These activities range from anti-cancer and anti-inflammatory to neuroprotective and anti-infective properties. This guide will delve into the most prominent and well-validated targets of pyrazole-carboxamide derivatives, presenting them as high-probability putative targets for the parent compound.

Potential Therapeutic Target Classes

Based on the extensive literature on its derivatives, this compound is hypothesized to interact with the following major classes of therapeutic targets:

-

Protein Kinases: A predominant target class for pyrazole-carboxamides, implicated in oncology and inflammatory diseases.

-

Carbonic Anhydrases: Metalloenzymes involved in pH regulation, with implications for glaucoma, epilepsy, and cancer.

-

Nitric Oxide Synthases: Enzymes responsible for the production of nitric oxide, a key signaling molecule in various physiological and pathological processes.

The following sections will explore each of these potential target classes in detail.

Protein Kinases: A Primary Avenue for Therapeutic Intervention

The dysregulation of protein kinase activity is a hallmark of numerous human diseases, most notably cancer and chronic inflammatory conditions. The pyrazole-carboxamide scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.

Rationale for Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. In cancer, mutations or overexpression of kinases can lead to uncontrolled cell proliferation, survival, and metastasis. In inflammatory diseases, kinases mediate signaling cascades that result in the production of pro-inflammatory cytokines. Therefore, inhibiting specific kinases offers a targeted approach to rectify these pathological processes.

Key Kinase Targets for Pyrazole-Carboxamide Derivatives

A number of kinases have been identified as targets for derivatives of this compound. These findings strongly suggest that the parent compound may exhibit inhibitory activity against one or more of these enzymes.

-

Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3): Derivatives of 1H-pyrazole-3-carboxamide have demonstrated potent, nanomolar inhibition of CDK2, CDK4, and FLT3.[1][2] These kinases are critical drivers in various cancers, particularly Acute Myeloid Leukemia (AML).[1][2] FLT3 mutations are prevalent in AML, leading to constitutive kinase activation and poor prognosis.[1] Dual inhibition of CDKs and FLT3 presents a promising strategy to overcome drug resistance.[1][2]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): This serine/threonine kinase is a crucial component of the innate immune signaling pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[3] Inhibition of IRAK4 is a key therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and lupus. 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent IRAK4 inhibitors.[3]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in the pathogenesis of various cancers. Recently, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, demonstrating efficacy against both wild-type and drug-resistant gatekeeper mutants.[4]

-

p38 Mitogen-Activated Protein Kinase (MAPK): This kinase plays a central role in inflammatory responses by regulating the production of cytokines such as TNF-α and IL-1β. Aminopyrazole derivatives have been identified as potent inhibitors of p38α MAPK, showing efficacy in in-vivo models of inflammation.[5]

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified signaling pathway for FLT3, a key target in AML, and indicates the potential point of intervention for a this compound-based inhibitor.

Caption: Putative inhibition of FLT3 signaling by this compound.

Experimental Protocol: Kinase Inhibition Assay (Hot-Spot℠ Assay)

This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of kinases, as described in studies on its derivatives.[1]

Objective: To determine the IC50 value of the test compound against selected protein kinases.

Materials:

-

Test compound (this compound) dissolved in DMSO.

-

Recombinant human kinases of interest (e.g., CDK2, FLT3, IRAK4).

-

Kinase-specific substrate peptides.

-

[γ-³³P]-ATP.

-

Kinase reaction buffer.

-

96-well plates.

-

Phosphocellulose filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM.

-

In a 96-well plate, add the kinase, substrate peptide, and kinase reaction buffer.

-

Add the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

-

Initiate the kinase reaction by adding [γ-³³P]-ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.

-

Wash the filter plate multiple times with a wash buffer.

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carbonic Anhydrases: Targeting pH Homeostasis

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Rationale for Carbonic Anhydrase Inhibition

Inhibition of specific CA isoforms can be therapeutically beneficial. For instance, inhibiting CA II in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure in glaucoma patients.[7] In tumors, isoforms like CA IX and CA XII are overexpressed and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[6] Therefore, inhibiting these isoforms is a viable anti-cancer strategy.

Evidence for CA Inhibition by Pyrazole-Carboxamide Derivatives

Several studies have demonstrated that pyrazole-carboxamide derivatives, particularly those bearing a sulfonamide moiety, are effective inhibitors of various human CA isoforms (hCA I, II, IX, and XII).[8][9][10] The inhibitory constants (Ki) for some of these derivatives are in the nanomolar range, indicating high potency.[8]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)